molecular formula C16H11ClN3O5S+ B12806322 2-Chloro-4-nitrobenzenediazonium;naphthalene-2-sulfonic acid

2-Chloro-4-nitrobenzenediazonium;naphthalene-2-sulfonic acid

Cat. No.: B12806322
M. Wt: 392.8 g/mol
InChI Key: LKBPUFYOZCBOIB-UHFFFAOYSA-N
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Description

2-Chloro-4-nitrobenzenediazonium;naphthalene-2-sulfonic acid is a complex organic compound that combines the properties of both diazonium salts and sulfonic acids. This compound is known for its unique chemical reactivity and is used in various industrial and research applications.

Preparation Methods

The synthesis of 2-Chloro-4-nitrobenzenediazonium;naphthalene-2-sulfonic acid typically involves the diazotization of 2-chloro-4-nitroaniline followed by coupling with naphthalene-2-sulfonic acid. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt . Industrial production methods may involve large-scale batch processes with stringent controls on temperature and pH to maintain product quality .

Chemical Reactions Analysis

2-Chloro-4-nitrobenzenediazonium;naphthalene-2-sulfonic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Chloro-4-nitrobenzenediazonium;naphthalene-2-sulfonic acid is utilized in several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through electrophilic aromatic substitution reactions. The diazonium group acts as an electrophile, facilitating the formation of new bonds with nucleophilic species. The nitro and sulfonic acid groups influence the reactivity and stability of the compound, making it suitable for various applications.

Comparison with Similar Compounds

Similar compounds include other diazonium salts and sulfonic acids, such as:

  • 2-Chloro-4-nitrobenzenediazonium chloride
  • Naphthalene-1-sulfonic acid
  • 2-Naphthol-6-sulfonic acid

Compared to these compounds, 2-Chloro-4-nitrobenzenediazonium;naphthalene-2-sulfonic acid offers unique reactivity due to the combination of its functional groups, making it particularly valuable in dye synthesis and other specialized applications .

Properties

Molecular Formula

C16H11ClN3O5S+

Molecular Weight

392.8 g/mol

IUPAC Name

2-chloro-4-nitrobenzenediazonium;naphthalene-2-sulfonic acid

InChI

InChI=1S/C10H8O3S.C6H3ClN3O2/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10;7-5-3-4(10(11)12)1-2-6(5)9-8/h1-7H,(H,11,12,13);1-3H/q;+1

InChI Key

LKBPUFYOZCBOIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O.C1=CC(=C(C=C1[N+](=O)[O-])Cl)[N+]#N

Origin of Product

United States

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